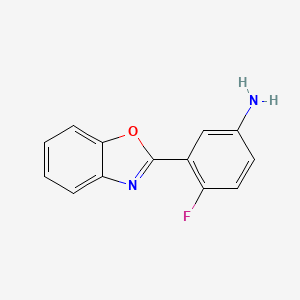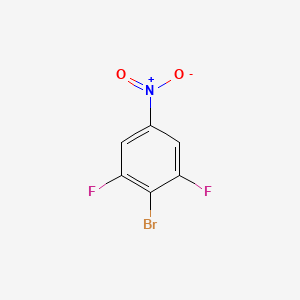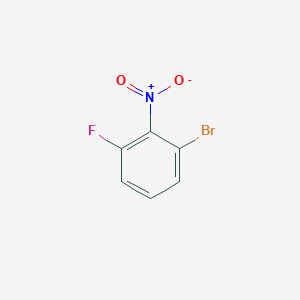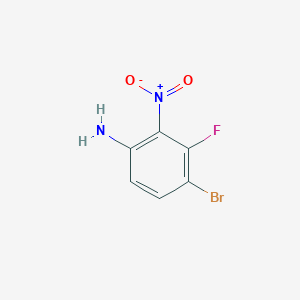
4-(4-Bromophenyl)-2-thiazoleacetonitrile
概要
説明
4-(4-Bromophenyl)-2-thiazoleacetonitrile is a useful research compound. Its molecular formula is C11H7BrN2S and its molecular weight is 279.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Synthesis of Novel Chemical Structures
4-(4-Bromophenyl)-2-thiazoleacetonitrile has been utilized in the synthesis of novel chemical structures. For instance, it has been involved in constructing a thiophene-fused polycyclic π-conjugated 2-arylbenzo[4,5]thieno[2,3-d]thiazole skeleton, which is significant in organic chemistry research (Zhang et al., 2020).
2. Corrosion Inhibition Studies
Research has employed this compound in Density Functional Theory (DFT) modeling and Monte Carlo simulations to assess its performance as a corrosion inhibitor for steel. These studies provide valuable insights into the molecular interactions and electronic parameters relevant to corrosion inhibition (Obot et al., 2016).
3. Crystal Structure Analysis
This compound has been used in synthesizing compounds whose crystal structures were analyzed, providing essential data for understanding molecular interactions and the formation of complex chemical structures (Iyengar et al., 2005).
4. Photoluminescence Studies
The compound has been synthesized in studies exploring photoluminescent properties of novel derivatives. These studies are pivotal in developing materials with potential applications in optoelectronics and photonics (Xu et al., 2012).
5. Antimicrobial Activity Research
It has been used in synthesizing derivatives to evaluate their antimicrobial activities. This is crucial in the search for new compounds with potential therapeutic applications, particularly in combating bacterial and fungal infections (Bharti et al., 2010).
作用機序
Target of Action
The primary targets of 4-(4-Bromophenyl)-2-thiazoleacetonitrile are bacterial and cancerous cells . The compound has been synthesized and studied for its pharmacological activities against these targets . It has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as antiproliferative activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
The mode of action of this compound involves interaction with its targets leading to changes in their function. Molecular docking studies have been carried out to study the binding mode of active compounds with the receptor . These studies have revealed that the compound displays a good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT), indicating a strong interaction with its targets .
Biochemical Pathways
It is known that the compound exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species
Pharmacokinetics
A molecular docking study demonstrated that the compound showed promising adme properties , suggesting that it may have good bioavailability
Result of Action
The result of the action of this compound is the inhibition of growth in targeted bacterial and cancerous cells . In vitro antimicrobial activity tests have shown promising results against bacterial and fungal species . Additionally, anticancer activity tests have indicated that the compound is active against the MCF7 breast cancer cell line .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-(4-Bromophenyl)-2-thiazoleacetonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes can lead to the modulation of various biochemical processes, including phosphorylation and dephosphorylation reactions. Additionally, this compound can bind to proteins, altering their conformation and affecting their function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division. Moreover, it can induce apoptosis, or programmed cell death, in certain cell types, thereby reducing the viability of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular processes. For example, this compound can inhibit the activity of kinases by binding to their active sites, preventing the phosphorylation of target proteins. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. The long-term effects of this compound on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In some cases, prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At low doses, this compound has been shown to have minimal toxic effects, making it suitable for use in preclinical studies. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. Additionally, this compound can influence metabolite levels by altering the expression of genes encoding metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, facilitating its accumulation in specific cellular compartments. Additionally, this compound can bind to intracellular proteins, affecting its localization and distribution within cells .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been found to localize to specific cellular compartments, such as the mitochondria and the nucleus. The targeting of this compound to these compartments can be mediated by targeting signals or post-translational modifications that direct its transport. The localization of this compound to the mitochondria, for example, can affect mitochondrial function and energy production, while its presence in the nucleus can influence gene expression and DNA repair processes .
特性
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHJUUAUIGGAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383112 | |
| Record name | 4-(4-Bromophenyl)-2-thiazoleacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94833-31-5 | |
| Record name | 4-(4-Bromophenyl)-2-thiazoleacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromophenyl)-2-thiazoleacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

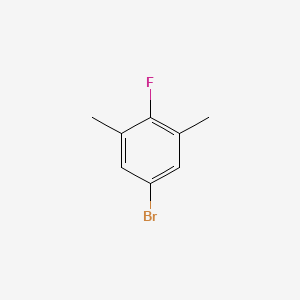
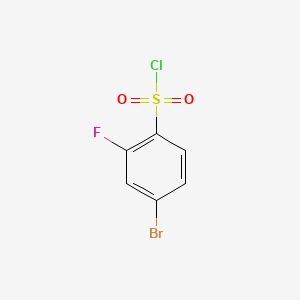

![5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B1273191.png)
![2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid](/img/structure/B1273192.png)
![1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol](/img/structure/B1273196.png)
![1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone](/img/structure/B1273200.png)
